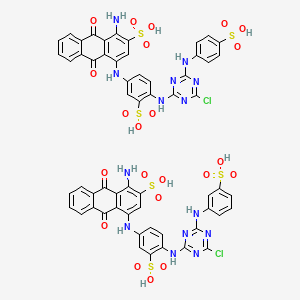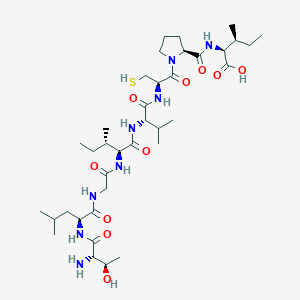
H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile-OH is a peptide composed of the amino acids threonine, leucine, glycine, isoleucine, valine, cysteine, proline, and isoleucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like carbodiimides.
Cleavage: Releasing the completed peptide from the resin using strong acids like trifluoroacetic acid.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Dithiothreitol or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in substitution reactions.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with different amino acid sequences.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: Used as a model peptide in the development of new synthetic methods.
Catalysis: Studying the catalytic properties of peptides in various chemical reactions.
Biology
Protein-Protein Interactions: Investigating interactions between peptides and proteins.
Signal Transduction: Understanding the role of peptides in cellular signaling pathways.
Medicine
Drug Development: Designing peptide-based drugs for various diseases.
Diagnostics: Developing peptide-based diagnostic tools for detecting diseases.
Industry
Biotechnology: Producing peptides for use in biotechnological applications.
Agriculture: Developing peptide-based pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, the cysteine residue can form disulfide bonds, affecting the peptide’s conformation and its ability to interact with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Leu-OH: Similar structure but with leucine instead of isoleucine at the C-terminus.
H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Val-OH: Similar structure but with valine instead of isoleucine at the C-terminus.
H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ala-OH: Similar structure but with alanine instead of isoleucine at the C-terminus.
Uniqueness
The unique sequence of H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile-OH gives it specific properties and functions that differ from other peptides. The presence of cysteine allows for the formation of disulfide bonds, which can significantly impact the peptide’s stability and activity.
Propiedades
Fórmula molecular |
C37H66N8O10S |
|---|---|
Peso molecular |
815.0 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C37H66N8O10S/c1-10-20(7)29(42-26(47)16-39-31(48)23(15-18(3)4)40-33(50)27(38)22(9)46)35(52)43-28(19(5)6)34(51)41-24(17-56)36(53)45-14-12-13-25(45)32(49)44-30(37(54)55)21(8)11-2/h18-25,27-30,46,56H,10-17,38H2,1-9H3,(H,39,48)(H,40,50)(H,41,51)(H,42,47)(H,43,52)(H,44,49)(H,54,55)/t20-,21-,22+,23-,24-,25-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
CEZGUHHOZXJLRF-ZWPFISNSSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12429405.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
![4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12429420.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)
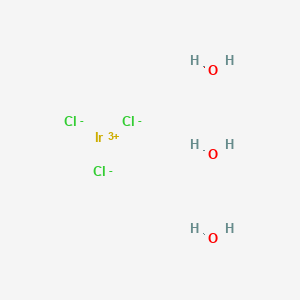
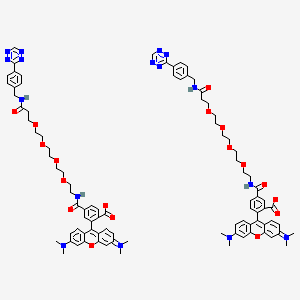
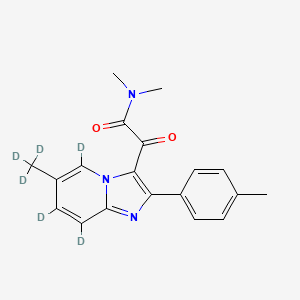
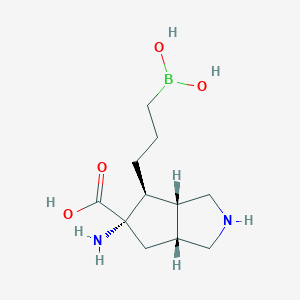
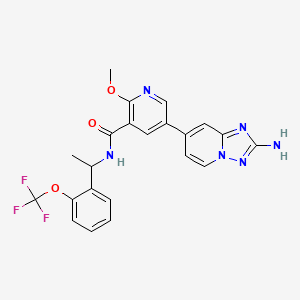
![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)
![(3E)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-bis(trideuteriomethyl)propan-1-amine oxide](/img/structure/B12429480.png)
![4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B12429481.png)
![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B12429488.png)
